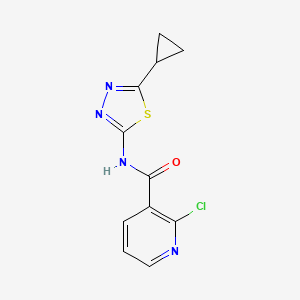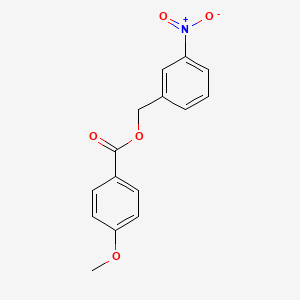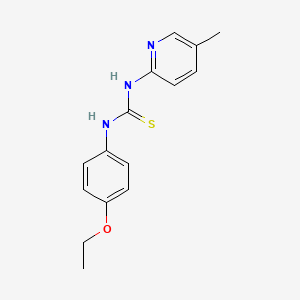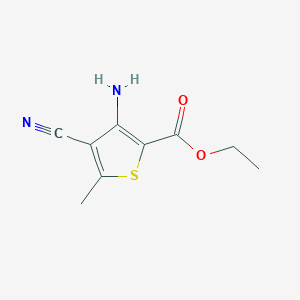
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in various biological processes. For example, it has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and enhance plant growth. In vivo studies have shown that it can reduce blood glucose levels in diabetic mice and inhibit tumor growth in mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide in lab experiments include its high purity, stability, and diverse biological activities. However, its limitations include its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for the study of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide. Some potential areas of research include:
1. Investigating its potential as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and viral infections.
2. Studying its mechanism of action in more detail to better understand its biological activities.
3. Developing new synthesis methods to improve its yield and purity.
4. Exploring its potential applications in agriculture, such as enhancing crop yields and protecting against plant diseases.
5. Investigating its potential as a tool compound for studying the mechanism of action of other drugs.
In conclusion, 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide is a promising compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential as a drug candidate and tool compound.
Métodos De Síntesis
The synthesis of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide involves the reaction of 2-chloronicotinic acid with thiosemicarbazide and cyclopropyl isocyanate in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to obtain the final product. This method has been optimized to yield a high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide has shown promising results in various scientific research applications. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and bacterial infections. In agriculture, it has been studied for its ability to enhance plant growth and protect against fungal and bacterial diseases. Additionally, it has been used as a tool compound for studying the mechanism of action of other drugs.
Propiedades
IUPAC Name |
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4OS/c12-8-7(2-1-5-13-8)9(17)14-11-16-15-10(18-11)6-3-4-6/h1-2,5-6H,3-4H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZVAAKQVEJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)






![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)

![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)